molecular formula C22H21N5O4 B2599008 2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941888-33-1

2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No.: B2599008
CAS No.: 941888-33-1
M. Wt: 419.441
InChI Key: NUPURJJXGVTDRM-UHFFFAOYSA-N
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Description

2-(2-(Indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound that features a unique structure combining indoline, methoxyphenyl, and imidazotriazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multi-step organic reactions. One common approach is the intermolecular annulation reaction, which can be performed under transition-metal-free conditions . This method involves the reaction of o-amino benzamides with thiols, which promotes dehydroaromatization and results in the formation of the desired compound with high yield and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The process would involve careful control of reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties or reactivity .

Scientific Research Applications

2-(2-(Indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione involves its interaction with molecular targets through various pathways. The compound’s indoline and imidazotriazine moieties allow it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Indolin-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is unique due to its combination of indoline, methoxyphenyl, and imidazotriazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-31-17-8-6-16(7-9-17)24-12-13-26-20(29)21(30)27(23-22(24)26)14-19(28)25-11-10-15-4-2-3-5-18(15)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPURJJXGVTDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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